(2R,3R)-2,3-dihydroxy-4-oxobutanoic acid
Description
Properties
Molecular Formula |
C4H6O5 |
|---|---|
Molecular Weight |
134.09 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C4H6O5/c5-1-2(6)3(7)4(8)9/h1-3,6-7H,(H,8,9)/t2-,3+/m0/s1 |
InChI Key |
JYPFTOPPKDHQEW-STHAYSLISA-N |
Isomeric SMILES |
C(=O)[C@@H]([C@H](C(=O)O)O)O |
Canonical SMILES |
C(=O)C(C(C(=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Stereoselective Synthesis via Aldol-Type Reactions
One of the most prominent synthetic routes involves stereoselective aldol additions to functionalized aldehydes. For example, the synthesis of derivatives related to (2R,3R)-2,3-dihydroxy-4-oxobutanoic acid has been achieved by indium-mediated additions of α-bromomethyl acrylate to α-hydroxy aldehydes, which control the stereochemistry through chelation or Felkin-Anh models.
- Key reaction: Indium-mediated nucleophilic addition to α-hydroxy aldehydes
- Stereochemical control: Chelation control leads to syn diastereomers, while Felkin-Anh control leads to anti diastereomers
- Outcome: High stereoselectivity in forming the (2R,3R) configuration
- Post-reaction steps: Ozonolysis and deprotection yield the target dihydroxy-oxo acid in good yields.
Oxidation of Precursor Diols or Alkenes
Another approach involves the oxidation of suitable diol or alkene precursors to introduce the keto group at C4 while preserving the vicinal diol stereochemistry at C2 and C3.
- Oxidizing agents: Peroxycarboxylic acids such as meta-chloroperoxybenzoic acid (MCPBA) or peroxyacetic acid are used for selective oxidation.
- Industrial relevance: Catalytic oxidation processes are employed for scalable synthesis, optimizing yield and purity.
Enzymatic or Biocatalytic Methods
Though less documented specifically for this compound, enzymatic synthesis using aldolases or oxidases can provide stereoselective routes to α-keto acids with vicinal diols. Directed evolution of sialic acid aldolase has been used to generate screening substrates structurally related to (2R,3R)-2,3-dihydroxy-4-oxobutanoic acid, indicating potential biocatalytic routes.
Purification and Isolation
- Techniques: Recrystallization and chromatographic methods (e.g., HPLC) are standard for isolating the pure compound after synthesis.
- Considerations: Maintaining stereochemical integrity during purification is critical.
Comparative Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2,3-dihydroxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxalic acid.
Reduction: Reduction of the compound can yield dihydroxybutanoic acid.
Esterification: It reacts with alcohols to form esters.
Complexation: It forms complexes with metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Esterification: Acid catalysts like sulfuric acid (H₂SO₄) are employed.
Complexation: Metal salts such as calcium chloride (CaCl₂) are used.
Major Products
Oxalic acid: from oxidation.
Dihydroxybutanoic acid: from reduction.
Esters: from esterification reactions.
Metal complexes: from complexation reactions.
Scientific Research Applications
(2R,3R)-2,3-dihydroxy-4-oxobutanoic acid has numerous applications in scientific research:
Chemistry: Used as a chiral resolving agent to separate enantiomers in racemic mixtures.
Biology: Acts as an antioxidant, protecting cells from oxidative stress.
Medicine: Utilized in the formulation of pharmaceuticals for its stabilizing properties.
Industry: Employed in the food industry as an acidulant and preservative.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing cellular damage. The molecular targets include various enzymes and proteins involved in oxidative stress pathways. Additionally, its ability to form complexes with metal ions plays a role in its stabilizing effects in pharmaceutical formulations.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Stereochemical Variations
- (2R,3R) vs. (2S,3S) Configuration: The enantiomer (2S,3S)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid (CAS 46834-56-4) demonstrates how stereochemistry affects biological activity.
Functional Group Impact
- Amino Substitution: The amino group in (2R)-4-Amino-2-hydroxy-4-oxobutanoic acid introduces basicity, altering solubility and reactivity. This compound is used as a pharmaceutical impurity reference .
- Aryl and Sulfanyl Groups: 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids exhibit variable aryl substituents (e.g., methyl, halogen), modulating electronic properties for targeted bioactivity .
Industrial and Environmental Relevance
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying (2R,3R)-2,3-dihydroxy-4-oxobutanoic acid in environmental samples?
- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or gas chromatography-mass spectrometry (GC-MS) after derivatization is recommended. These techniques are effective for detecting trace amounts in atmospheric samples, as the compound is a known tracer of secondary organic aerosols (SOA) generated from toluene oxidation. Derivatization with agents like BSTFA enhances volatility for GC-MS analysis .
Q. How can the stereochemical configuration of (2R,3R)-2,3-dihydroxy-4-oxobutanoic acid be confirmed?
- Methodological Answer : Chiral resolution via HPLC using chiral stationary phases (e.g., cellulose- or amylose-based columns) is critical for distinguishing stereoisomers. X-ray crystallography provides definitive confirmation of the (2R,3R) configuration by resolving the spatial arrangement of hydroxyl and ketone groups. Polarimetry and circular dichroism (CD) spectroscopy can supplement these analyses .
Q. What spectroscopic methods are optimal for characterizing the molecular structure of (2R,3R)-2,3-dihydroxy-4-oxobutanoic acid?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify functional groups and carbon backbone. 2D techniques (COSY, HSQC) clarify proton-proton and carbon-proton correlations.
- Infrared Spectroscopy (IR) : Confirms hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₄H₆O₅) and fragments .
Advanced Research Questions
Q. What role does (2R,3R)-2,3-dihydroxy-4-oxobutanoic acid play in atmospheric chemistry, and how can its formation pathways be modeled?
- Methodological Answer : As an SOA tracer, it originates from toluene oxidation via OH radical-initiated reactions. Smog chamber experiments under controlled NOx and humidity conditions replicate atmospheric formation. Kinetic modeling (e.g., Master Chemical Mechanism) quantifies reaction rates and intermediates. Field studies correlate its concentration with aerosol loadings using real-time MS detection .
Q. How can researchers address discrepancies in reported bioactivity data of (2R,3R)-2,3-dihydroxy-4-oxobutanoic acid derivatives?
- Methodological Answer :
- Purity Control : Use preparative HPLC to isolate derivatives (>98% purity) and validate via NMR.
- Stereochemical Consistency : Employ chiral chromatography to avoid racemic mixtures.
- Standardized Assays : Replicate bioactivity tests (e.g., antimicrobial assays) under identical conditions (pH, temperature) to minimize variability. Cross-validate results with orthogonal methods (e.g., enzyme-linked immunosorbent assays) .
Q. What methodologies are employed to study the potential pharmaceutical applications of (2R,3R)-2,3-dihydroxy-4-oxobutanoic acid derivatives?
- Methodological Answer :
- Derivatization : Introduce functional groups (e.g., esterification, amidation) to enhance bioavailability.
- Pharmacokinetic Studies : Use LC-MS to assess absorption, distribution, and metabolism in vitro (e.g., Caco-2 cell models).
- Mechanistic Screening : Evaluate inhibition of target enzymes (e.g., kinases) via fluorescence-based assays. Reference standards from pharmacological databases ensure reproducibility .
Q. How can computational chemistry contribute to understanding the reactivity of (2R,3R)-2,3-dihydroxy-4-oxobutanoic acid in different solvents?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model solvent effects on tautomerism and hydrogen bonding. Solvation free energies predict solubility in polar vs. nonpolar solvents. Molecular dynamics simulations reveal conformational stability in aqueous environments, guiding solvent selection for synthesis .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data on the stability of (2R,3R)-2,3-dihydroxy-4-oxobutanoic acid under varying pH conditions?
- Methodological Answer :
- Controlled Stability Studies : Incubate the compound at pH 2–12 and monitor degradation via UV-Vis spectroscopy.
- Degradation Product Identification : Use LC-HRMS to detect and characterize breakdown products (e.g., decarboxylation or ketone reduction).
- Cross-Platform Validation : Compare results from independent labs using standardized buffers and temperature controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
